1,7-Diazaspiro[4.4]nonane, 1-(3-pyridazinyl)-
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Overview
Description
1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[44]NONANE is a spirocyclic compound that features a unique structure combining a pyridazine ring and a diazaspiro[44]nonane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of di[aryl(hetaryl)methyl] malonic acids promoted by P2O5 . This method optimizes reaction conditions to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for 1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant and antimicrobial agent.
Biology: It is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-azaspiro[3.5]nonane: Another spirocyclic compound with potential medicinal applications.
1-oxa-8-azaspiro[4.5]decane: Known for its inhibitory activity against fatty acid amide hydrolase (FAAH).
1,3,7-triazaspiro[4.4]nonane-2,4-dione: Studied for its antimicrobial and antiproliferative activities.
Uniqueness
1-(PYRIDAZIN-3-YL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its combination of a pyridazine ring and a diazaspiro[4.4]nonane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
646056-22-6 |
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Molecular Formula |
C11H16N4 |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-pyridazin-3-yl-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C11H16N4/c1-3-10(14-13-6-1)15-8-2-4-11(15)5-7-12-9-11/h1,3,6,12H,2,4-5,7-9H2 |
InChI Key |
ISTGBZHTZSXNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCNC2)N(C1)C3=NN=CC=C3 |
Origin of Product |
United States |
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